4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carboxylic acid
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Overview
Description
4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-formyl-2-hydroxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound is employed in the fabrication of organic photovoltaic cells and other electronic devices due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways . The presence of the formyl and hydroxyl groups allows for hydrogen bonding and other interactions with biological macromolecules, enhancing its activity .
Comparison with Similar Compounds
4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
2-Acetylthiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxylic acid: A precursor for various thiophene-based compounds with applications in material science and medicinal chemistry.
3-Thiophenecarboxaldehyde: Utilized in the synthesis of heterocyclic compounds with potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in multiple fields .
Properties
IUPAC Name |
4-(3-formyl-2-hydroxyphenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S/c13-5-7-2-1-3-9(11(7)14)8-4-10(12(15)16)17-6-8/h1-6,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXYUZZVURQGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CSC(=C2)C(=O)O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685205 |
Source
|
Record name | 4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-19-7 |
Source
|
Record name | 4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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